molecular formula C9H10N2O3S B13944739 5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

Cat. No.: B13944739
M. Wt: 226.25 g/mol
InChI Key: UNFJLRCZNPDZMZ-UHFFFAOYSA-N
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Description

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one is a heterocyclic compound containing nitrogen and sulfur atoms within its ring structure. This compound is known for its potential pharmacological properties, particularly as an inhibitor of protein tyrosine phosphatases (PTPases), which are enzymes involved in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one typically involves the reaction of appropriate benzyl derivatives with thiadiazolidinone precursors under controlled conditions. One common method involves the reaction of benzylamine with sulfur dioxide and a suitable oxidizing agent to form the desired thiadiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazolidinones and their oxidized or reduced derivatives .

Scientific Research Applications

5-Benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly for PTPases.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like diabetes, cancer, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein tyrosine phosphatases (PTPases). It binds to the active site of these enzymes, preventing them from dephosphorylating their substrates. This inhibition can modulate various cellular signaling pathways, leading to potential therapeutic effects in diseases where PTPase activity is dysregulated .

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one

InChI

InChI=1S/C9H10N2O3S/c12-9-7-11(15(13,14)10-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChI Key

UNFJLRCZNPDZMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NS(=O)(=O)N1CC2=CC=CC=C2

Origin of Product

United States

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